molecular formula C19H19N3O5S B3615603 (E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE

(E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE

Cat. No.: B3615603
M. Wt: 401.4 g/mol
InChI Key: NEXSMSCCTBHEKM-LFYBBSHMSA-N
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Description

(E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrophenyl group, a pyrrolidinylsulfonyl group, and a propenamide backbone, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonylation: Attachment of the pyrrolidinylsulfonyl group to the phenyl ring.

    Amidation: Formation of the propenamide backbone through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Aminophenyl derivatives: Formed through reduction of the nitro group.

    Substituted phenyl derivatives: Resulting from substitution reactions on the phenyl rings.

Scientific Research Applications

(E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidinylsulfonyl group may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-19(12-5-15-3-8-17(9-4-15)22(24)25)20-16-6-10-18(11-7-16)28(26,27)21-13-1-2-14-21/h3-12H,1-2,13-14H2,(H,20,23)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXSMSCCTBHEKM-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4-NITROPHENYL)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE
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